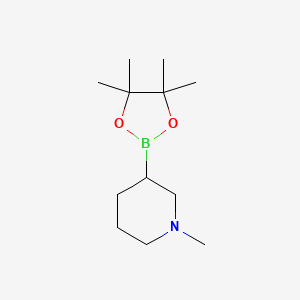
1-Methyl-piperidine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-piperidine-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly in Suzuki-Miyaura coupling reactions. This compound is valuable due to its stability and reactivity, making it a crucial building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 1-methyl-piperidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as palladium, and proceeds under mild conditions to yield the desired boronic ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-piperidine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-Methyl-piperidine-3-boronic acid pinacol ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 1-methyl-piperidine-3-boronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-3-pentenylboronic acid pinacol ester
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-Methyl-piperidine-3-boronic acid pinacol ester stands out due to its specific structural features, which confer unique reactivity and stability. Its methyl-piperidine moiety provides distinct electronic properties, making it particularly effective in certain synthetic applications compared to other boronic esters .
Eigenschaften
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQOTORHMROCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187899.png)
![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid](/img/structure/B8187909.png)
![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester](/img/structure/B8187915.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B8187921.png)




